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Compound of Interest

Compound Name:
4-Bromo-1H-indazole-6-

carbonitrile

Cat. No.: B1343702 Get Quote

An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: A Core Scaffold for

Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1H-indazole-6-
carbonitrile, a heterocyclic building block of significant interest to the pharmaceutical and life

sciences industries. The indazole core is a privileged scaffold in medicinal chemistry, and this

particular derivative offers strategically placed functional groups—a bromine atom and a nitrile

group—that serve as versatile handles for synthetic elaboration. This document, intended for

researchers, medicinal chemists, and drug development professionals, will delve into the

molecule's structural features, physicochemical properties, a detailed representative synthetic

protocol, and its strategic application in the development of novel therapeutics, particularly as a

scaffold for kinase inhibitors.

Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.

Among these, the indazole scaffold, a bicyclic system composed of a fused benzene and

pyrazole ring, has emerged as a "privileged structure."[1][2] This designation stems from its

ability to bind to a wide range of biological targets with high affinity, leading to its presence in

numerous clinically successful drugs and late-stage clinical candidates.[1] Notable examples
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include Axitinib, a potent kinase inhibitor for treating renal cell carcinoma, and Benzydamine, a

non-steroidal anti-inflammatory agent.[1][3]

The therapeutic versatility of indazoles is rooted in their unique electronic properties and their

capacity to participate in various non-covalent interactions, such as hydrogen bonding and π-

stacking, within protein active sites. 4-Bromo-1H-indazole-6-carbonitrile (CAS No. 898746-

96-8) is a particularly valuable derivative. Its bromine atom at the 4-position and the carbonitrile

at the 6-position provide orthogonal chemical handles for systematic structural modification, a

critical advantage in lead optimization and the generation of compound libraries for high-

throughput screening.

Physicochemical Properties and Structural Analysis
The foundational step in utilizing any chemical building block is a thorough understanding of its

core properties and structure.

Key Properties
The essential physicochemical data for 4-Bromo-1H-indazole-6-carbonitrile are summarized

below.

Property Value Reference

CAS Number 898746-96-8 [4]

Molecular Formula C₈H₄BrN₃ [4]

Molecular Weight 222.05 g/mol [4]

Purity (Typical) ≥97% [4]

Appearance
(Predicted) Off-white to light

brown solid

Solubility

(Predicted) Soluble in polar

organic solvents like DMSO,

DMF, and alcohols

Chemical Structure and Functional Group Analysis
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The structure of 4-Bromo-1H-indazole-6-carbonitrile is defined by three key components: the

indazole core, the C4-bromine, and the C6-nitrile. Each plays a distinct role in the molecule's

reactivity and utility.

Caption: Chemical Structure of 4-Bromo-1H-indazole-6-carbonitrile.

Indazole Core: The bicyclic aromatic system is relatively stable. The NH proton at the N1

position is weakly acidic and can be deprotonated or involved in hydrogen bonding, which is

crucial for binding to many biological targets.[3]

4-Position Bromine: This halogen atom is a superb handle for transition metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the

facile introduction of a wide variety of aryl, alkyl, or amino groups, enabling extensive

exploration of the surrounding chemical space.

6-Position Carbonitrile: The nitrile group is a versatile functional group. It can be hydrolyzed

to a carboxylic acid or amide, or reduced to a primary amine.[5] Each of these

transformations opens up new avenues for derivatization, such as amide bond formation or

reductive amination, to build more complex molecules.

Synthesis and Purification
While multiple synthetic routes to the indazole core exist, a common and robust strategy

involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[1][6]

The following is a representative, field-proven protocol adapted from methodologies for similar

structures.

Proposed Retrosynthetic Analysis & Workflow
The synthesis logically begins from a commercially available, appropriately substituted aniline

precursor. The key transformation is the formation of the pyrazole ring fused to the benzene

ring.

2-Amino-3-bromo-
5-cyanotoluene

Diazotization
(e.g., NaNO₂, HCl)

Diazonium Salt
Intermediate

Intramolecular
Cyclization

4-Bromo-1H-indazole-
6-carbonitrile
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Caption: Proposed synthetic workflow for 4-Bromo-1H-indazole-6-carbonitrile.

Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be performed by qualified

personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Diazotization of 2-Amino-3-bromo-5-cyanotoluene

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, suspend 2-Amino-3-bromo-5-cyanotoluene (1.0 eq) in a mixture of glacial

acetic acid and propionic acid.

Cool the suspension to 0-5°C in an ice-salt bath.

Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid.

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal

temperature does not exceed 10°C.

Stir the resulting mixture at 0-5°C for 1-2 hours after the addition is complete. The formation

of the diazonium salt intermediate is typically indicated by a change in color.

Step 2: Intramolecular Cyclization and Work-up

Once diazotization is complete, slowly warm the reaction mixture to room temperature and

then heat to 60-70°C for several hours, monitoring the reaction progress by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature and pour it carefully

onto crushed ice.

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium

bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it

thoroughly with cold water.

Step 3: Purification
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Dry the crude solid under vacuum.

For further purification, recrystallize the solid from a suitable solvent system, such as

ethanol/water or ethyl acetate/heptane.

Alternatively, purify the crude material using silica gel column chromatography, eluting with a

gradient of ethyl acetate in hexanes.

Combine the pure fractions, remove the solvent under reduced pressure, and dry the final

product under high vacuum to yield 4-Bromo-1H-indazole-6-carbonitrile.

Spectroscopic Characterization (Predictive)
Structural confirmation is paramount. The following are the predicted spectroscopic signatures

for verifying the identity and purity of the synthesized compound.
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Technique Predicted Observation Rationale

¹H NMR
δ 13-14 (br s, 1H), δ 8.0-8.5

(m, 2H), δ 7.5-7.8 (m, 1H)

The N-H proton is typically

broad and downfield. The

aromatic protons on the

indazole ring will appear in the

aromatic region, with splitting

patterns dependent on their

coupling.

¹³C NMR
δ 110-145 (Ar-C), δ ~118

(C≡N)

Multiple signals in the aromatic

region for the eight carbons of

the scaffold. The nitrile carbon

has a characteristic chemical

shift.

IR (Infrared)

~3300 cm⁻¹ (N-H stretch),

~2230 cm⁻¹ (C≡N stretch),

~1600 cm⁻¹ (C=C stretch)

Key functional group vibrations

are readily identifiable. The

sharp, strong nitrile stretch is a

key diagnostic peak.

MS (Mass Spec) m/z ≈ 221/223

The molecular ion peak will

show a characteristic 1:1

isotopic pattern (M, M+2) due

to the presence of one

bromine atom.

Strategic Applications in Drug Discovery
The true value of 4-Bromo-1H-indazole-6-carbonitrile lies in its role as a versatile starting

material for building libraries of drug-like molecules.

Orthogonal Derivatization Pathways
The bromine and nitrile groups can be modified independently, allowing for a combinatorial

approach to synthesis. This is a powerful strategy for rapidly exploring structure-activity

relationships (SAR).
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Caption: Derivatization pathways for library synthesis.

Scaffold for Kinase Inhibitors
The indazole core is a well-established hinge-binding motif for many protein kinases.[6] The N1

and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the

kinase hinge region.

Vector at C4: Modifications at the 4-position, enabled by cross-coupling reactions, can be

directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the

introduction of groups that can enhance potency and modulate selectivity against different

kinases.

Vector at C6: The 6-position provides another vector for modification. Converting the nitrile to

an amide or amine allows for the attachment of solubilizing groups or moieties that can pick

up additional interactions with the protein target.

Safety and Handling
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While specific toxicology data for 4-Bromo-1H-indazole-6-carbonitrile is not readily available,

related compounds such as 4-bromo-1H-indazole are classified with significant hazards.

Hazard Classifications (Predicted): Acute Toxicity, Oral (Category 3); Skin Irritant (Category

2); Eye Irritant (Category 2).

Hazard Statements (Predicted): H301 (Toxic if swallowed), H315 (Causes skin irritation),

H319 (Causes serious eye irritation).

Handling Recommendations: Handle only in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
4-Bromo-1H-indazole-6-carbonitrile is more than just a chemical compound; it is a strategic

tool for innovation in drug discovery. Its stable, biologically relevant indazole core, combined

with two distinct and versatile functional handles, provides medicinal chemists with an ideal

platform for the rational design and synthesis of novel therapeutic agents. The ability to

systematically and orthogonally modify the structure allows for efficient exploration of chemical

space, accelerating the journey from a starting scaffold to a potent and selective clinical

candidate. As the demand for novel kinase inhibitors and other targeted therapies continues to

grow, the importance of well-designed building blocks like this one cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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